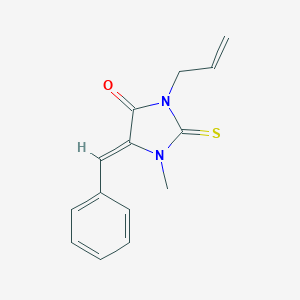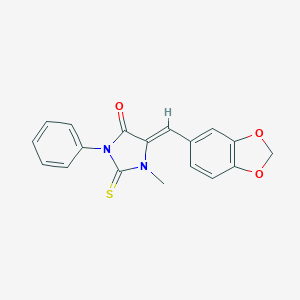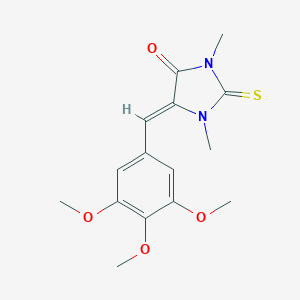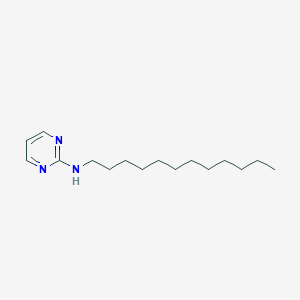![molecular formula C29H24N4O4S B303546 Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B303546.png)
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying various biological processes. In
Scientific Research Applications
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate has been used in a variety of scientific research applications. One of the primary uses of this compound is as an inhibitor of certain enzymes, such as proteases and kinases. By inhibiting these enzymes, researchers can study the biological processes that they are involved in and develop new treatments for diseases.
Mechanism of Action
The mechanism of action of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the activity of the enzyme. The exact mechanism of action may vary depending on the specific enzyme that is being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate depend on the specific enzyme that is being inhibited. In general, the compound can lead to a decrease in the activity of the enzyme, which can have downstream effects on various biological processes. For example, inhibition of proteases can lead to a decrease in the breakdown of proteins, while inhibition of kinases can affect cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by the enzyme. However, one limitation of using this compound is that it may not be effective against all enzymes, and it may have off-target effects on other biological processes.
Future Directions
There are several future directions for research involving Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate. One direction is to develop more potent inhibitors of specific enzymes, which could lead to the development of new treatments for diseases. Another direction is to study the off-target effects of this compound on other biological processes, which could lead to a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its effectiveness.
Synthesis Methods
The synthesis method of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves a series of chemical reactions. The starting materials include 4-methylbenzaldehyde, 2,5-dioxopyrrolidin-1-yl benzoate, and 5,6-bis(4-methylphenyl)-1,2,4-triazine-3-thiol. These materials are reacted together in the presence of a catalyst, such as triethylamine, to produce the desired compound.
properties
Product Name |
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
|---|---|
Molecular Formula |
C29H24N4O4S |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H24N4O4S/c1-17-4-8-19(9-5-17)25-26(20-10-6-18(2)7-11-20)31-32-29(30-25)38-23-16-24(34)33(27(23)35)22-14-12-21(13-15-22)28(36)37-3/h4-15,23H,16H2,1-3H3 |
InChI Key |
YHSCZHOVPPWDHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)